propyl 2-chloro-5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate propyl 2-chloro-5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC1086039
InChI: InChI=1S/C22H16ClNO4/c1-2-11-28-22(27)17-12-14(9-10-18(17)23)24-20(25)15-7-3-5-13-6-4-8-16(19(13)15)21(24)26/h3-10,12H,2,11H2,1H3
SMILES: CCCOC(=O)C1=C(C=CC(=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Cl
Molecular Formula: C22H16ClNO4
Molecular Weight: 393.8 g/mol

propyl 2-chloro-5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate

CAS No.:

Inhibitors

Cat. No.: VC1086039

Molecular Formula: C22H16ClNO4

Molecular Weight: 393.8 g/mol

* For research use only. Not for human or veterinary use.

propyl 2-chloro-5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate -

Molecular Formula C22H16ClNO4
Molecular Weight 393.8 g/mol
IUPAC Name propyl 2-chloro-5-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoate
Standard InChI InChI=1S/C22H16ClNO4/c1-2-11-28-22(27)17-12-14(9-10-18(17)23)24-20(25)15-7-3-5-13-6-4-8-16(19(13)15)21(24)26/h3-10,12H,2,11H2,1H3
Standard InChI Key GWEUQVQXBKHXOI-UHFFFAOYSA-N
SMILES CCCOC(=O)C1=C(C=CC(=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Cl
Canonical SMILES CCCOC(=O)C1=C(C=CC(=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Cl

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